2,2-Bis(fluoromethyl)propane-1,3-diol
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Overview
Description
2,2-Bis(fluoromethyl)propane-1,3-diol is an organic compound characterized by the presence of two fluoromethyl groups attached to a propane-1,3-diol backbone
Preparation Methods
The synthesis of 2,2-Bis(fluoromethyl)propane-1,3-diol typically involves the reaction of fluoromethylating agents with propane-1,3-diol. One common synthetic route includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluoromethyl groups at the desired positions on the propane-1,3-diol molecule. Industrial production methods may involve similar fluorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Bis(fluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Bis(fluoromethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2,2-Bis(fluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Bis(fluoromethyl)propane-1,3-diol can be compared with other similar compounds such as:
2,2-Bis(bromomethyl)propane-1,3-diol: This compound has bromomethyl groups instead of fluoromethyl groups and is used as a flame retardant.
2,2-Bis(chloromethyl)propane-1,3-diol: Similar to the fluorinated compound but with chloromethyl groups, it has different reactivity and applications.
2,2-Bis(hydroxymethyl)propane-1,3-diol: This compound lacks halogen atoms and is used in the synthesis of polyols and resins. The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and physical properties, making it valuable for specific applications where fluorine’s unique characteristics are desired.
Properties
IUPAC Name |
2,2-bis(fluoromethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILMWDAYUXLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CF)CF)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823375 |
Source
|
Record name | 2,2-Bis(fluoromethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80823375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70136-55-9 |
Source
|
Record name | 2,2-Bis(fluoromethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80823375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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